molecular formula C15H18N6O2 B5563022 1-amino-3-[4-[[4-(hydrazinecarbonylamino)phenyl]methyl]phenyl]urea

1-amino-3-[4-[[4-(hydrazinecarbonylamino)phenyl]methyl]phenyl]urea

Cat. No.: B5563022
M. Wt: 314.34 g/mol
InChI Key: IZKVKQTZXRZHSJ-UHFFFAOYSA-N
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Description

1-amino-3-[4-[[4-(hydrazinecarbonylamino)phenyl]methyl]phenyl]urea is a complex organic compound that features a unique structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-[4-[[4-(hydrazinecarbonylamino)phenyl]methyl]phenyl]urea typically involves multi-step organic reactions. One common method includes the reaction of 4-(hydrazinecarbonylamino)benzaldehyde with 4-aminobenzylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-amino-3-[4-[[4-(hydrazinecarbonylamino)phenyl]methyl]phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

1-amino-3-[4-[[4-(hydrazinecarbonylamino)phenyl]methyl]phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-amino-3-[4-[[4-(hydrazinecarbonylamino)phenyl]methyl]phenyl]urea involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-amino-3-[4-[[4-(hydrazinecarbonylamino)phenyl]methyl]phenyl]urea: shares similarities with other hydrazine-containing compounds and urea derivatives.

    Hydrazine derivatives: Compounds containing the hydrazine functional group, known for their reactivity and potential biological activities.

    Urea derivatives: Compounds containing the urea functional group, widely used in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines both hydrazine and urea functionalities. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-amino-3-[4-[[4-(hydrazinecarbonylamino)phenyl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c16-20-14(22)18-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)19-15(23)21-17/h1-8H,9,16-17H2,(H2,18,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKVKQTZXRZHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)NN)NC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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